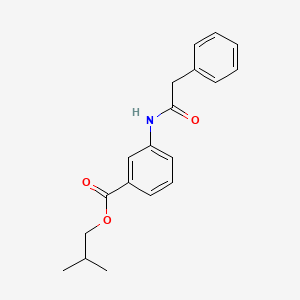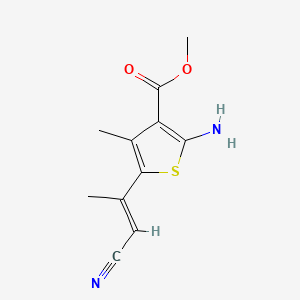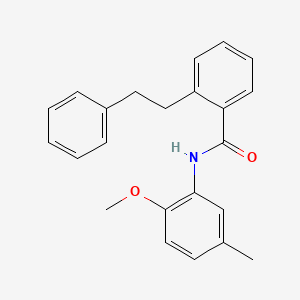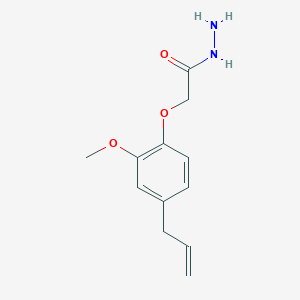
2-Methylpropyl 3-(2-phenylacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-(2-phenylacetamido)benzoate is an organic compound that belongs to the class of esters and amides. This compound is characterized by the presence of an ester functional group and an amide functional group within its molecular structure. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents, while amides are commonly found in proteins and other biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(2-phenylacetamido)benzoate typically involves a multi-step process. One common method is the esterification of 3-(2-phenylacetamido)benzoic acid with 2-methylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-(2-phenylacetamido)benzoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester functional group can be hydrolyzed in the presence of an acid or base to yield 3-(2-phenylacetamido)benzoic acid and 2-methylpropanol.
Reduction: The amide functional group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-(2-phenylacetamido)benzoic acid and 2-methylpropanol.
Reduction: 3-(2-phenylamino)benzoic acid.
Substitution: Various substituted derivatives of the aromatic ring, depending on the specific reaction conditions.
Scientific Research Applications
2-Methylpropyl 3-(2-phenylacetamido)benzoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of ester and amide chemistry, including reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(2-phenylacetamido)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The aromatic ring can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl benzoate: An ester with a similar structure but lacking the amide functional group.
3-(2-Phenylacetamido)benzoic acid: An amide with a similar structure but lacking the ester functional group.
Methyl 3-(2-phenylacetamido)benzoate: An ester with a similar structure but with a different alkyl group.
Uniqueness
2-Methylpropyl 3-(2-phenylacetamido)benzoate is unique due to the presence of both ester and amide functional groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds with only one functional group. Additionally, the specific arrangement of these functional groups within the molecule can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylpropyl 3-[(2-phenylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)13-23-19(22)16-9-6-10-17(12-16)20-18(21)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUODHBNNQRJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)
![3-{2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5618937.png)

![N-methyl-7-propan-2-yl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618949.png)


![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5618994.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5618999.png)
![9-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619005.png)

![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5619029.png)
![2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5619036.png)
![2-(2-methoxyethyl)-8-[(propylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619054.png)
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B5619061.png)
